2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride
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Overview
Description
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of dichloro and oxo groups in the pyridine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride typically involves multi-step organic reactions. One common method includes the chlorination of 4-hydroxypyridine followed by acylation with pivalic anhydride. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride involves its interaction with specific molecular targets. The dichloro and oxo groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Acid: Similar structure but lacks the pivalic anhydride moiety.
3,5-Dichloro-4-hydroxypyridine: Precursor in the synthesis of the target compound.
Pivalic Anhydride: Used in the acylation step of the synthesis.
Uniqueness
The presence of both dichloro and oxo groups in the pyridine ring, along with the acetic pivalic anhydride moiety, makes 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride unique
Properties
Molecular Formula |
C12H13Cl2NO4 |
---|---|
Molecular Weight |
306.14 g/mol |
IUPAC Name |
[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H13Cl2NO4/c1-12(2,3)11(18)19-9(16)6-15-4-7(13)10(17)8(14)5-15/h4-5H,6H2,1-3H3 |
InChI Key |
VWVUGVWWWRUSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC(=O)CN1C=C(C(=O)C(=C1)Cl)Cl |
Origin of Product |
United States |
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